Methyl cyano(1,3-oxazolidin-2-ylidene)acetate
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Overview
Description
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with oxazolidinones under specific conditions. One common method involves the condensation of cyanoacetic acid with oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Oxazolidinone Derivatives: These compounds have a similar five-membered ring structure and are studied for their biological activities.
Uniqueness
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is unique due to its combination of the cyano group and the oxazolidinone ring, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
919290-01-0 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-cyano-2-(1,3-oxazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H8N2O3/c1-11-7(10)5(4-8)6-9-2-3-12-6/h9H,2-3H2,1H3 |
InChI Key |
KMAAHNOGYAZYAN-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\NCCO1)/C#N |
SMILES |
COC(=O)C(=C1NCCO1)C#N |
Canonical SMILES |
COC(=O)C(=C1NCCO1)C#N |
Origin of Product |
United States |
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